REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH:10]C(=O)C.CC(O)=O.[N:18](OCCC(C)C)=O>C1(C)C=CC=CC=1>[CH3:8][C:6]1[CH:7]=[C:2]2[C:3](=[C:4]([CH3:9])[CH:5]=1)[NH:10][N:18]=[CH:1]2
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Name
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|
Quantity
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23.8 g
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Type
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reactant
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Smiles
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CC1=C(C(=CC(=C1)C)C)NC(C)=O
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Name
|
|
Quantity
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10.4 g
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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23.2 mL
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Type
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reactant
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Smiles
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N(=O)OCCC(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight or until all the starting material
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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was consumed
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Type
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ADDITION
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Details
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The solution was then poured into H2O (1.3 L)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×300 mL)
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Type
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WASH
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Details
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The combined organic extracts were then washed with saturated aq. NaHCO3 solution (2×200 mL) and brine (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The extracts were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
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CC=1C=C2C=NNC2=C(C1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |